BRD4-Kinases-IN-3

Description

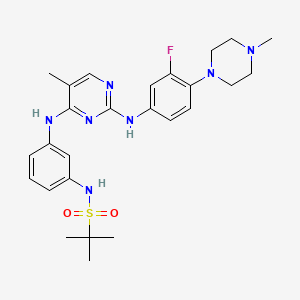

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34FN7O2S |

|---|---|

Molecular Weight |

527.7 g/mol |

IUPAC Name |

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methylpyrimidin-4-yl]amino]phenyl]-2-methylpropane-2-sulfonamide |

InChI |

InChI=1S/C26H34FN7O2S/c1-18-17-28-25(30-20-9-10-23(22(27)16-20)34-13-11-33(5)12-14-34)31-24(18)29-19-7-6-8-21(15-19)32-37(35,36)26(2,3)4/h6-10,15-17,32H,11-14H2,1-5H3,(H2,28,29,30,31) |

InChI Key |

OGJFKWUOCYNWAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)NS(=O)(=O)C(C)(C)C)NC3=CC(=C(C=C3)N4CCN(CC4)C)F |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of BRD4-Kinases-IN-3: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of BRD4-Kinases-IN-3, a potent and selective dual inhibitor of Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.

Introduction to BRD4 and Its Dual Functionality

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription.[1][2] BRD4 possesses two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mechanism for recruiting transcriptional machinery to specific gene promoters.[1] This "reader" function is critical for the expression of various oncogenes, most notably c-MYC.[3][4]

Beyond its role as an epigenetic reader, BRD4 also functions as a kinase.[4][5][6] It can phosphorylate RNA Polymerase II, which is essential for the transition from transcription initiation to elongation.[6][7] BRD4's kinase activity also extends to other substrates, including the direct phosphorylation of c-MYC at Threonine 58, which paradoxically leads to its ubiquitination and degradation.[4][5] This dual functionality of BRD4 as both a scaffold for transcription and a kinase highlights its complex role in cellular processes and its significance as a therapeutic target in various cancers.[8]

This compound: A Dual Inhibitor

This compound is conceptualized as a multi-targeted chemical probe designed to simultaneously inhibit both the bromodomain and the intrinsic kinase activity of BRD4. Such dual inhibition offers a potentially more potent and comprehensive approach to targeting BRD4-driven malignancies compared to inhibitors that only target the bromodomains.

Quantitative Data Summary

The following tables summarize representative quantitative data for potent dual BRD4-kinase inhibitors, serving as a proxy for the expected activity of this compound.

Table 1: Inhibitory Activity Against BRD4 Bromodomains and Selected Kinases

| Compound | BRD4(1) IC50 (nM) | BRD4(2) IC50 (nM) | JAK2 IC50 (nM) | FLT3 IC50 (nM) |

| Compound 3 (Example) | 34 | - | ~10-30 | ~10-30 |

| Compounds 2, 4, 5 (Example) | - | - | ~10-30 | ~10-30 |

Data is representative of potent dual inhibitors and sourced from comparative studies.[9]

Table 2: Cellular Activity of Representative BRD4 Inhibitors

| Cell Line | Compound | IC50 (µM) |

| MM1.S (Multiple Myeloma) | Compound 1 | 0.38 |

| Compound 2 | 0.14 | |

| Compound 3 | 0.07 | |

| Compound 4 | 0.12 | |

| Compound 5 | 0.11 | |

| JQ1 (comparator) | 0.1 | |

| MV-4-11 (AML) | - | - |

Data demonstrates potent growth inhibition in cancer cell lines sensitive to BRD4 inhibition.[9]

Core Mechanism of Action

The primary mechanism of action of this compound involves the disruption of BRD4's interaction with acetylated chromatin and the inhibition of its kinase-mediated signaling pathways.

Inhibition of Bromodomain Function

By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound displaces BRD4 from chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex and other transcriptional activators, leading to the suppression of key oncogenes like c-MYC.[1][2]

Inhibition of Kinase Activity

Simultaneously, this compound inhibits the intrinsic kinase activity of BRD4. This has several downstream consequences:

-

Modulation of c-MYC Stability: While BRD4's bromodomain function supports c-MYC transcription, its kinase activity can lead to c-MYC degradation.[4][5] The net effect of dual inhibition on c-MYC levels is a significant area of ongoing research.

-

Regulation of Mitosis: BRD4 directly interacts with and inhibits Aurora B kinase, a critical regulator of mitosis.[10][11] This interaction is relieved by JNK-mediated phosphorylation of BRD4.[10][11] Inhibition of BRD4's kinase activity could therefore disrupt the normal progression of mitosis.

-

Impact on DNA Damage Response: BRD4 phosphorylation by IKKα is required for its chromatin-binding dynamics upon DNA damage.[2][12] Inhibiting BRD4 kinase activity could interfere with DNA repair pathways.

Downstream Cellular Effects

The dual inhibition of BRD4 by this compound is expected to induce several key cellular responses:

-

Apoptosis: BRD4 inhibition has been shown to induce apoptosis in various cancer cells.[3][13] This can occur through both intrinsic and extrinsic pathways by regulating the expression of pro- and anti-apoptotic proteins like BCL-2, PUMA, and BIM.[13] BRD4 inhibition can also sensitize cancer cells to TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB.[14]

-

Cell Cycle Arrest: Ectopic expression of BRD4 can lead to G1/S arrest, while its inhibition can cause arrest in the G2/M phase.[15]

-

Modulation of the Tumor Microenvironment: BRD4 inhibition can reduce the population of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, enhancing the efficacy of checkpoint blockade therapies.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by BRD4 and its inhibition.

References

- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Welcome [jci.org]

- 4. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uncovering BRD4 hyperphosphorylation associated with cellular transformation in NUT midline carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRD4 regulates Aurora B kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of PLK1/BRD4-IN-3, a Potent Dual Inhibitor of Polo-like Kinase 1 and Bromodomain-Containing Protein 4

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis and characterization of PLK1/BRD4-IN-3, a potent dual inhibitor of Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). The simultaneous inhibition of these two key cancer targets presents a promising therapeutic strategy. This document details the experimental protocols for its synthesis and the comprehensive characterization of its biological activity.

Core Compound Data

PLK1/BRD4-IN-3, also identified as compound 23 in the primary literature, was developed through a structure-guided design approach. It demonstrates potent inhibitory activity against both the BRD4 bromodomain 1 (BD1) and PLK1 kinase.

| Target | IC50 (nM) |

| BRD4-BD1 | 28 |

| PLK1 | 40 |

| BRDT-BD1 | 245 |

Table 1: Inhibitory Activity of PLK1/BRD4-IN-3. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high potency for BRD4-BD1 and PLK1.[1]

Synthesis of PLK1/BRD4-IN-3

The synthesis of PLK1/BRD4-IN-3 is based on the modification of the known kinase inhibitor BI-2536. The general synthetic route involves a multi-step process outlined below.

Experimental Protocol:

The synthesis begins with the esterification of an amino acid with varying alkyl side chains, followed by alkylation via reductive amination. The resulting secondary amine derivative then undergoes a regioselective nucleophilic aromatic substitution reaction with 2,6-dichloro-5-nitropyrimidine to form a tertiary aniline (B41778) intermediate.[1]

-

Step 1: Esterification of the starting amino acid. The relevant amino acid is treated with thionyl chloride in methanol (B129727) to yield the corresponding methyl ester.

-

Step 2: Reductive Amination. The amino acid methyl ester is reacted with a cyclic or acyclic ketone in the presence of a reducing agent to introduce the desired substituent on the amine.

-

Step 3: Nucleophilic Aromatic Substitution. The secondary amine from the previous step is reacted with 2,6-dichloro-5-nitropyrimidine to yield the tertiary aniline.

-

Step 4 & 5: Subsequent modifications. Further chemical transformations are carried out to complete the synthesis of the final compound, PLK1/BRD4-IN-3.

A detailed, step-by-step protocol for the synthesis of analogous compounds can be found in the supporting information of the primary literature and would be adapted for the specific R-groups of PLK1/BRD4-IN-3.

Characterization of PLK1/BRD4-IN-3

The characterization of PLK1/BRD4-IN-3 involves a suite of analytical and biological assays to confirm its structure and evaluate its activity and selectivity.

Structural Characterization

Standard analytical techniques are employed to confirm the chemical structure and purity of the synthesized compound. These typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the compound.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final product.

Biological Characterization

The inhibitory activity of PLK1/BRD4-IN-3 against BRD4 and PLK1 is determined using established biochemical assays.

-

BRD4 Inhibition Assay: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the displacement of a fluorescently labeled acetylated histone peptide from the BRD4 bromodomain by the inhibitor.

-

PLK1 Kinase Assay: The inhibitory effect on PLK1 is typically measured using a kinase activity assay, which quantifies the phosphorylation of a substrate peptide by the enzyme in the presence of varying concentrations of the inhibitor.

To assess the compound's activity in a biological context, cellular assays are performed.

-

Cell Proliferation Assays: The anti-proliferative effects of PLK1/BRD4-IN-3 are evaluated in various cancer cell lines. A common method is the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of cell viability after a defined treatment period.[2]

-

Apoptosis Assays: To determine if the compound induces programmed cell death, assays for markers of apoptosis, such as cleaved caspase-3, are conducted.[2][3]

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the inhibitor to understand its effect on cell cycle progression.[3][4]

Signaling Pathways and Mechanism of Action

PLK1 and BRD4 are critical regulators of cell cycle progression and gene expression, respectively. Their dual inhibition by a single molecule can lead to synergistic anti-cancer effects.

BRD4 plays a crucial role in transcription by binding to acetylated histones and recruiting transcriptional machinery to the promoters of key oncogenes like c-Myc.[2] Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of these oncogenes.

PLK1 is a key regulator of mitosis, involved in centrosome maturation, spindle formation, and cytokinesis. PLK1 inhibition disrupts these processes, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4] The simultaneous inhibition of both BRD4 and PLK1 has been shown to have synergistic effects in repressing cancer cell growth.[2][3]

Experimental Workflows

Synthesis and Purification Workflow

In Vitro Biological Evaluation Workflow

References

- 1. Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

In-depth Technical Guide: The Quest for BRD4-Kinases-IN-3

A comprehensive search for the discovery and development of the specific molecule designated "BRD4-Kinases-IN-3" has revealed a notable absence of publicly available scientific literature, including primary research articles and patents. While this compound is listed by some chemical suppliers, the detailed experimental data required for an in-depth technical guide—such as quantitative biological activities, detailed experimental protocols, and specific signaling pathway diagrams—is not accessible in the public domain.

This lack of information prevents the creation of a technical whitepaper on "this compound" that meets the stringent requirements for data presentation, experimental protocols, and visualization. The foundational scientific studies describing its synthesis, characterization, and mechanism of action appear to be unpublished or proprietary.

However, the initial query touches upon a significant and highly active area of drug discovery: the development of dual-action inhibitors targeting both the bromodomain and extra-terminal domain (BET) family protein BRD4 and various protein kinases. This introduction will provide a high-level overview of the scientific rationale and general methodologies employed in the discovery and characterization of such dual-activity compounds, which would be relevant to a molecule like "this compound".

The Rationale for Dual BRD4 and Kinase Inhibition

BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, including MYC. It does so by binding to acetylated histones at super-enhancers and promoters, thereby recruiting the transcriptional machinery to drive gene expression. Small molecule inhibitors targeting the bromodomains of BRD4 have shown significant promise in preclinical and clinical studies for the treatment of various cancers.

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, and numerous kinase inhibitors have been successfully developed as cancer therapeutics.

The rationale for developing dual inhibitors that target both BRD4 and a specific kinase stems from the potential for synergistic anti-cancer activity. By simultaneously targeting two distinct but often interconnected nodes in cancer signaling pathways, dual inhibitors may:

-

Achieve a more profound and durable anti-tumor response.

-

Overcome or delay the onset of drug resistance.

-

Reduce the therapeutic dose required, potentially minimizing off-target effects.

-

Target crosstalk between epigenetic and kinase signaling pathways.

General Experimental Workflow for the Development of Dual BRD4-Kinase Inhibitors

The discovery and development of a dual BRD4-kinase inhibitor would typically follow a structured workflow, as depicted in the diagram below.

Key Experimental Protocols in the Evaluation of Dual BRD4-Kinase Inhibitors

While specific protocols for "this compound" are unavailable, the following represent standard methodologies used to characterize dual-activity inhibitors in this class.

Biochemical Assays

-

BRD4 Bromodomain Binding Assays:

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the competitive displacement of a biotinylated histone peptide from a GST-tagged BRD4 bromodomain protein.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the disruption of FRET between a fluorescently labeled BRD4 protein and a fluorescently labeled ligand or histone peptide.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change upon binding of the inhibitor to the BRD4 bromodomain, providing thermodynamic parameters of the interaction.

-

-

Kinase Inhibition Assays:

-

Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate (B84403) (from ATP) into a substrate peptide or protein by the target kinase.

-

Luminescent Kinase Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

-

Mobility Shift Assays: These assays, often performed on microfluidic chips, measure the change in electrophoretic mobility of a substrate upon phosphorylation.

-

Cell-Based Assays

-

Cellular Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA): This assay measures the stabilization of the target protein (BRD4 or the kinase) in cells upon ligand binding, which alters its thermal stability.

-

NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged protein of interest within living cells.

-

-

Functional Cellular Assays:

-

Gene Expression Analysis (qRT-PCR or RNA-Seq): To confirm the downregulation of BRD4 target genes (e.g., MYC).

-

Western Blotting: To assess the phosphorylation status of the target kinase's downstream substrates and the protein levels of BRD4 and its targets.

-

Cell Proliferation and Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the anti-proliferative effects of the compound on cancer cell lines.

-

Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To measure the induction of programmed cell death.

-

Illustrative Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where a dual inhibitor targets both BRD4 and a key oncogenic kinase, leading to a synergistic anti-cancer effect.

Conclusion

While a detailed technical guide on "this compound" cannot be provided due to the absence of public data, the principles and methodologies outlined above represent the current scientific approach to the discovery and development of dual BRD4-kinase inhibitors. This exciting area of research holds the potential to deliver novel and effective therapies for cancer and other diseases. The scientific community awaits the publication of data on novel agents like "this compound" to fully understand their therapeutic potential.

In-depth Technical Guide: BRD4-Kinases-IN-3 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation for studying the target engagement of dual bromodomain and kinase inhibitors, with a focus on a representative compound, BRD4-Kinases-IN-3. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as critical targets in oncology and inflammatory diseases due to their role as epigenetic readers that regulate gene transcription.[1][2][3][4] BRD4 facilitates transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA polymerase II.[2][4][5]

The development of dual-target inhibitors that simultaneously modulate BRD4 and specific oncogenic kinases represents a rational approach to polypharmacology, aiming to achieve synergistic anti-cancer effects and overcome resistance mechanisms.[1][6] This guide details the essential experimental frameworks for confirming the intracellular interaction of such compounds with their intended targets and quantifying their downstream biological effects.

BRD4 Signaling and Transcriptional Regulation

BRD4 plays a pivotal role in transcriptional activation by recognizing acetylated lysine (B10760008) residues on histones and recruiting the P-TEFb complex. This action leads to the phosphorylation of the RNA Polymerase II C-terminal domain, promoting the transition from transcriptional initiation to productive elongation. Inhibition of BRD4 disrupts this cascade, leading to the downregulation of key oncogenes like c-Myc.[1]

Quantitative Data on Dual BRD4-Kinase Inhibitors

The following tables summarize the binding affinities and cellular potencies of representative dual-action inhibitors targeting BRD4 and various kinases. This data serves as a benchmark for evaluating novel compounds like this compound.

Table 1: Binding Affinities (Kd) of Dual-Target Inhibitors

| Compound | Target | Kd (nM) | Assay Method |

| BI-2536 | BRD4(1) | 37 ± 3 | Isothermal Titration Calorimetry (ITC) |

| BI-6727 | BRD4(1) | 79 ± 3 | Isothermal Titration Calorimetry (ITC) |

| TG-101348 | BRD4(1) | 164 ± 10 | Isothermal Titration Calorimetry (ITC) |

| TG-101209 | BRD4(1) | 123 ± 18 | Isothermal Titration Calorimetry (ITC) |

Data sourced from studies on dual kinase-bromodomain inhibitors.[6]

Table 2: Cellular Potency (IC50) of Dual BRD4-Kinase Inhibitors

| Compound | Cell Line | IC50 (µM) | Target Pathway |

| Compound 1 | MM1.S | 0.07 | BRD4/JAK2/FLT3 |

| Compound 2 | MM1.S | 0.15 | BRD4/JAK2/FLT3 |

| Compound 3 | MM1.S | 0.12 | BRD4/JAK2/FLT3 |

| Compound 4 | MM1.S | 0.38 | BRD4/JAK2/FLT3 |

| Compound 5 | MM1.S | 0.29 | BRD4/JAK2/FLT3 |

| JQ1 | MM1.S | 0.1 | BRD4 |

Data reflects the growth inhibitory activity in multiple myeloma (MM1.S) cell lines.[1]

Experimental Protocols for Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular environment.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]

References

- 1. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]

- 6. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. engineerbiology.org [engineerbiology.org]

- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of a Novel Dual BRD4-Kinase Inhibitor in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening and characterization of a novel dual-target inhibitor, designated BRD4-Kinases-IN-3. This compound has been designed to simultaneously modulate the activity of Bromodomain-containing protein 4 (BRD4) and key oncogenic kinases, a strategy with significant potential in cancer therapy. The rationale for this dual-inhibition approach is grounded in the synergistic effects observed when targeting both epigenetic regulation and pivotal signaling pathways involved in cell proliferation and survival.[1][2]

Compound Profile: this compound

This compound is a synthetic small molecule developed through a structure-guided design process to possess potent and balanced activity against both BRD4 and select kinases implicated in cancer progression. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC.[3][4] BRD4 itself also possesses intrinsic kinase activity, phosphorylating the C-terminal domain of RNA Polymerase II to regulate transcriptional elongation.[5][6][7] The dual-target nature of this compound is intended to offer a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms associated with single-target agents.[1][8]

Quantitative Data Summary

The inhibitory activity of this compound was assessed against its primary targets and in various cancer cell lines. The following tables summarize the key quantitative data obtained during the initial screening phase.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Type |

| BRD4 (BD1) | 0.059 | AlphaScreen |

| BRD4 (BD2) | 0.075 | AlphaScreen |

| Polo-like Kinase 1 (PLK1) | 0.127 | Kinase Glo |

| Casein Kinase 2 (CK2) | 0.230 | Kinase Glo |

Data is representative of dual BRD4-kinase inhibitors described in the literature.[8][9]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.12 |

| MM1.S | Multiple Myeloma | 0.38 |

| MV-4-11 | Acute Myeloid Leukemia | 0.25 |

| CAKI-2 | Renal Cell Carcinoma | 0.76 |

Data is a composite representation from studies on various dual BRD4-kinase inhibitors.[1][8][10]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by concurrently inhibiting two critical cellular components. The diagram below illustrates the targeted signaling pathways.

Caption: Dual inhibition of BRD4 and oncogenic kinases by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of screening results. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase and Bromodomain Inhibition Assays

BRD4 Inhibition (AlphaScreen): The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the binding of BRD4 to an acetylated histone peptide.

Materials:

-

Recombinant human BRD4(BD1) protein

-

Biotinylated histone H4 acetylated peptide

-

Streptavidin-coated Donor beads

-

Anti-histone antibody-conjugated Acceptor beads

-

This compound

-

Assay buffer

Procedure:

-

Add BRD4 protein, biotinylated histone peptide, and serially diluted this compound to a 384-well plate.

-

Incubate to allow for binding.

-

Add Streptavidin-Donor beads and Acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.

Kinase Inhibition (Kinase-Glo® Assay): This assay measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

-

Recombinant kinase (e.g., PLK1, CK2)

-

Substrate specific to the kinase

-

ATP

-

This compound

-

Kinase-Glo® Reagent

-

Assay buffer

Procedure:

-

Set up the kinase reaction by adding the kinase, substrate, ATP, and serially diluted this compound to a 96-well plate.

-

Incubate to allow the kinase reaction to proceed.

-

Add the Kinase-Glo® Reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP remaining and thus inversely proportional to kinase activity.

Experimental Workflow

The initial screening and characterization of a novel inhibitor follows a structured workflow to ensure comprehensive evaluation.

Caption: A typical workflow for the preclinical evaluation of a dual-target inhibitor.

Conclusion

The initial screening of this compound demonstrates its potential as a promising anti-cancer agent. Its dual-action mechanism, targeting both epigenetic regulation via BRD4 and critical cell signaling pathways through kinase inhibition, provides a strong rationale for its further development. The data presented in this guide indicates potent activity in relevant cancer cell lines, warranting further investigation into its mechanism of action, selectivity, and in vivo efficacy.

References

- 1. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 is an atypical kinase that phosphorylates Serine2 of the RNA Polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Kinase Activity of BRD4 and its Impact on Gene Transcription

A Note on "BRD4-Kinases-IN-3": Publicly available scientific literature and databases do not contain information on a specific molecule designated "this compound". The following guide provides a comprehensive overview of the intrinsic kinase activity of the Bromodomain and Extra-Terminal (BET) protein BRD4, a critical regulator of gene transcription, and the effects of its inhibition. This information is highly relevant for researchers, scientists, and drug development professionals interested in the therapeutic targeting of BRD4's functions.

Core Concepts: The Dual Roles of BRD4 in Transcription

BRD4 is a multifunctional protein that plays a pivotal role in regulating gene expression. It acts as both a scaffold for transcriptional machinery and as an active enzyme.[1][2] Its function is intrinsically linked to chromatin, the complex of DNA and proteins that forms chromosomes. BRD4 recognizes and binds to acetylated lysine (B10760008) residues on histone proteins, a key epigenetic mark of active transcription.[3][4] This "reading" of the histone code allows BRD4 to recruit other proteins to specific gene locations to control their expression.

BRD4 possesses two primary functional activities that influence gene transcription:

-

Histone Acetyltransferase (HAT) Activity: When bound to chromatin, BRD4 can acetylate histones, which helps to de-condense the chromatin structure, making the DNA more accessible for transcription.[5][6]

-

Kinase Activity: BRD4 has an intrinsic kinase activity, meaning it can phosphorylate other proteins.[1][5][7] This phosphorylation can directly modulate the activity of the transcriptional machinery.[1][6]

A crucial aspect of BRD4's function is the switch between its HAT and kinase activities. When bound to chromatin, its HAT activity is dominant. However, upon release from chromatin, its kinase activity is potentiated.[6] This release can be triggered by signaling pathways such as the JNK pathway.[6]

The Kinase Activity of BRD4 and its Substrates

The kinase activity of BRD4 is located within a region spanning its second bromodomain (BD2), the B motif, and the BID domain.[1][8][9] BRD4's kinase function is critical for the transition from transcription initiation to elongation.[1] It achieves this by phosphorylating several key components of the transcriptional apparatus and other regulatory proteins.

Key Substrates of BRD4 Kinase Activity:

| Substrate | Phosphorylation Site(s) | Functional Consequence | References |

| RNA Polymerase II (Pol II) C-terminal Domain (CTD) | Serine 2 (Ser2) | Promotes transcriptional pause release and elongation.[1][7] | [1][7] |

| Positive Transcription Elongation Factor b (P-TEFb) / CDK9 | Threonine 186 (T186) | Activates CDK9 kinase activity, promoting transcription.[2][10] | [2][10] |

| Positive Transcription Elongation Factor b (P-TEFb) / CDK9 | Threonine 29 (T29) | Inhibits CDK9 kinase activity, suggesting a role in fine-tuning transcription.[2][10] | [2][10] |

| c-MYC | Threonine 58 (T58) | Leads to c-MYC degradation, which can influence transcriptional pause release.[1][6] | [1][6] |

| TAF7 | Not specified | Regulates the activities of multiple kinases involved in transcription.[1][2] | [1][2] |

| Aurora B Kinase | Not specified | BRD4 binding inhibits Aurora B kinase activity, linking transcriptional regulation to mitosis.[5][11] | [5][11] |

Signaling Pathways and Regulation of BRD4 Kinase Activity

The functional switch of BRD4 from a chromatin-bound HAT to a kinase active in transcription is regulated by upstream signaling pathways. The c-Jun N-terminal kinase (JNK) pathway is a key regulator.[6] Upon activation by various stimuli, JNK can phosphorylate BRD4, leading to its release from chromatin and the enhancement of its kinase activity.[6] This mechanism provides a direct link between cellular stress and inflammatory responses and the transcriptional activation of specific gene programs.[6]

The Effect of BRD4 Inhibition on Gene Transcription

Given its central role in transcription, particularly of oncogenes like MYC, BRD4 has become a major therapeutic target in cancer.[2][5] Small molecule inhibitors of BRD4, often referred to as BET inhibitors (e.g., JQ1), primarily work by competing with acetylated histones for binding to the bromodomains of BRD4.[12][13] This displacement of BRD4 from chromatin has profound effects on gene transcription.

Consequences of BRD4 Inhibition:

-

Downregulation of Key Oncogenes: The most well-documented effect of BRD4 inhibition is the suppression of MYC transcription.[2][13] This is particularly effective in cancers that are dependent on high levels of MYC.

-

Induction of Cell Cycle Arrest and Senescence: By downregulating genes required for cell cycle progression, such as those regulated by Aurora kinases, BRD4 inhibitors can cause cells to stop dividing and enter a state of senescence.[12]

-

Apoptosis: In many cancer cell lines, inhibition of BRD4 leads to programmed cell death.[14]

-

Modulation of the Tumor Microenvironment: BRD4 inhibition can reduce the population of myeloid-derived suppressor cells (MDSCs), which are immune cells that can protect tumors from the body's immune response.[14] This suggests that BRD4 inhibitors may have synergistic effects with immunotherapies.[14]

The effect of BRD4 inhibition is not uniform across all genes. A subset of genes, often associated with super-enhancers, are disproportionately sensitive to the loss of BRD4.[5][15] Super-enhancers are large clusters of enhancers that drive high-level expression of genes that are critical for cell identity and, in cancer, for maintaining the malignant state.[5]

References

- 1. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BRD4 — 3decision [3decision.discngine.com]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation by JNK Switches BRD4 Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 is an atypical kinase that phosphorylates Serine2 of the RNA Polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bromodomain Protein Brd4 Regulates Human Immunodeficiency Virus Transcription through Phosphorylation of CDK9 at Threonine 29 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - Welcome [jci.org]

- 15. ashpublications.org [ashpublications.org]

Dual Inhibition of BRD4 and PLK1: A Synergistic Approach in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The concurrent inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) has emerged as a promising therapeutic strategy in oncology. BRD4, an epigenetic reader, and PLK1, a key regulator of mitosis, are both critically implicated in the proliferation and survival of cancer cells, often through their convergent regulation of the MYC proto-oncogene. This technical guide provides a comprehensive overview of the core principles, experimental validation, and mechanistic underpinnings of dual BRD4 and PLK1 inhibition. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies necessary to advance research and development in this innovative area of cancer therapeutics.

Introduction: The Rationale for Dual Inhibition

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in the regulation of gene transcription. Notably, BRD4 is a key transcriptional coactivator of numerous oncogenes, including MYC.[1][2] Polo-like kinase 1 (PLK1) is a serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Upregulation of PLK1 is a common feature in many human cancers and is often associated with poor prognosis.

The rationale for the dual inhibition of BRD4 and PLK1 stems from their complementary and often synergistic roles in cancer pathogenesis:

-

Convergent Regulation of MYC: Both BRD4 and PLK1 are critical for the expression and stability of the MYC oncoprotein. BRD4 directly promotes MYC transcription, while PLK1 enhances MYC protein stability.[1][3] Therefore, their simultaneous inhibition delivers a potent, multi-pronged attack on MYC-driven oncogenesis.

-

Synergistic Anti-Tumor Effects: Combined inhibition of BRD4 and PLK1 has been shown to induce synergistic anti-tumor effects, including suppression of proliferation, induction of apoptosis, and cell cycle arrest in various cancer models.[3]

-

Overcoming Drug Resistance: The development of resistance to single-agent therapies is a significant challenge in cancer treatment. Dual-target inhibitors or combination therapies targeting both BRD4 and PLK1 may offer a strategy to circumvent resistance mechanisms.

Quantitative Data on Dual BRD4/PLK1 Inhibitors

A growing number of small molecules have been developed to dually inhibit BRD4 and PLK1. These compounds exhibit a range of potencies and selectivities. The following tables summarize key quantitative data for some of the most well-characterized dual inhibitors.

Table 1: Inhibitory Activity (IC50/Ki) of Dual BRD4/PLK1 Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| BI-2536 | PLK1 | ~0.83 | - | [4] |

| BRD4 | ~37 | - | [4] | |

| UMB103 | PLK1 | - | - | [3] |

| BRD4 | - | - | [3] | |

| UMB160 | PLK1 | - | - | [3] |

| BRD4 | - | - | [3] | |

| Compound 39j (BI-2536 Analog) | PLK1 | - | equipotent to BRD4 | [4] |

| BRD4 | - | 8.7 | [4] |

Table 2: Cellular Activity (GI50) of BI-2536 and its Analogs in MV4-11 Cells

| Compound | GI50 (µM) | Reference(s) |

| BI-2536 | 0.0152 | [4] |

| (+)-JQ-1 (BRD4 inhibitor) | 0.08 | [4] |

| GSK-461364 (PLK1 inhibitor) | 0.679 | [4] |

| 39j | 0.675 | [4] |

| 39k | 0.003 | [4] |

| 39l | 0.015 | [4] |

| 39m | 0.004 | [4] |

Signaling Pathways and Experimental Workflows

The interplay between BRD4 and PLK1 is multifaceted, involving direct physical interaction and regulation of downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these complex relationships and a typical experimental workflow for their investigation.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for essential experiments used to investigate the dual inhibition of BRD4 and PLK1.

Co-Immunoprecipitation (Co-IP) for BRD4 and PLK1 Interaction

This protocol is adapted from methodologies described in studies investigating the interaction between PLK1 and BRD4.[5][6]

Objective: To determine if BRD4 and PLK1 physically interact within a cell.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail.

-

Antibodies: Rabbit anti-BRD4 antibody, Mouse anti-PLK1 antibody, Rabbit IgG (isotype control), Mouse IgG (isotype control).

-

Protein A/G magnetic beads.

-

Wash Buffer: Cell Lysis Buffer without protease/phosphatase inhibitors.

-

Elution Buffer: 2x Laemmli sample buffer.

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Cell Lysis Buffer and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate). Determine protein concentration using a Bradford or BCA assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads and transfer the pre-cleared lysate to a new tube.

-

Add 2-5 µg of the primary antibody (e.g., anti-BRD4) or the corresponding isotype control IgG to the lysate.

-

Incubate overnight at 4°C on a rotator.

-

Add equilibrated Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies (e.g., anti-PLK1 to detect the co-immunoprecipitated protein) and secondary antibodies.

-

Visualize the protein bands using an appropriate detection method.

-

In Vitro Kinase Assay for PLK1-mediated BRD4 Phosphorylation

This protocol is a generalized procedure based on commercially available kinase assay kits and published studies.[5][7]

Objective: To determine if BRD4 is a direct substrate of PLK1.

Materials:

-

Recombinant active PLK1 enzyme.

-

Recombinant BRD4 protein (full-length or specific domains).

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[7]

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

-

SDS-PAGE gels and autoradiography film (for radioactive method) or a luminometer (for non-radioactive method).

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing Kinase Buffer, recombinant BRD4 protein, and the dual inhibitor or vehicle control.

-

Initiate the reaction by adding recombinant active PLK1 and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

The final reaction volume is typically 20-50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Reaction Termination and Detection:

-

Radioactive Method:

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film to visualize the phosphorylated BRD4.

-

-

Non-Radioactive Method (e.g., ADP-Glo™):

-

Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

-

-

Cell Viability Assay (Resazurin-based)

This is a standard protocol for assessing cell viability upon treatment with dual inhibitors.[8][9][10][11]

Objective: To determine the effect of dual BRD4/PLK1 inhibitors on the metabolic activity and viability of cancer cells.

Materials:

-

Cancer cell lines of interest.

-

96-well, opaque-walled cell culture plates.

-

Complete cell culture medium.

-

Dual BRD4/PLK1 inhibitor stock solution.

-

Resazurin solution (0.15 mg/mL in DPBS, filter-sterilized).[8][9]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dual inhibitor in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only wells as a negative control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

Resazurin Addition and Incubation:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Directions

The dual inhibition of BRD4 and PLK1 represents a compelling and rational therapeutic strategy for a range of cancers, particularly those driven by MYC. The synergistic anti-tumor activity and the potential to overcome resistance to single-agent therapies underscore the promise of this approach. The development of potent and selective dual inhibitors is an active area of research, and the methodologies outlined in this guide provide a robust framework for their preclinical evaluation.

Future research should focus on:

-

Optimizing the therapeutic window of dual inhibitors to maximize anti-tumor efficacy while minimizing off-target toxicities.

-

Identifying predictive biomarkers to select patient populations most likely to respond to this therapeutic strategy.

-

Investigating the efficacy of dual inhibitors in combination with other anti-cancer agents to further enhance therapeutic outcomes.

-

Exploring the role of dual BRD4/PLK1 inhibition in overcoming resistance to existing cancer therapies.

By advancing our understanding of the intricate interplay between BRD4 and PLK1, the scientific community can continue to unlock the full therapeutic potential of this innovative approach in the fight against cancer.

References

- 1. When Just One Phosphate Is One Too Many: The Multifaceted Interplay between Myc and Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevating PLK1 overcomes BETi resistance in prostate cancer via triggering BRD4 phosphorylation-dependent degradation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promega.ca [promega.ca]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. labbox.es [labbox.es]

- 11. p-care.eu [p-care.eu]

Methodological & Application

Application Notes and Protocols for BRD4 Inhibitor In Vitro Assays

A Representative Protocol for Compounds Targeting the BRD4 Bromodomain

Disclaimer: The compound "BRD4-Kinases-IN-3" is not found in publicly available chemical or biological databases and may be a proprietary or internal designation. The following application notes and protocols describe standardized in vitro assays for the characterization of inhibitors of the Bromodomain-containing protein 4 (BRD4), and can be adapted for a novel compound like "this compound."

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that belongs to the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 plays a critical role in regulating gene expression by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers. This function is crucial for the transcription of various genes involved in cell cycle progression, proliferation, and inflammation, including the well-known oncogene MYC. Dysregulation of BRD4 activity has been implicated in numerous cancers, making it a promising therapeutic target for drug development.

These application notes provide detailed protocols for two common in vitro assays used to characterize the potency and mechanism of action of BRD4 inhibitors: a biochemical assay (AlphaScreen) to measure direct binding to the BRD4 bromodomain and a cell-based assay to assess the downstream effects on cell viability and target gene expression.

BRD4 Signaling Pathway

BRD4 acts as a scaffold protein that connects chromatin to the transcriptional machinery. By binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II to stimulate transcriptional elongation. Inhibition of BRD4 with small molecules prevents this interaction, leading to the suppression of target gene expression, such as MYC, and subsequent anti-proliferative effects.

Caption: BRD4 signaling pathway and mechanism of inhibition.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides example data for well-characterized BRD4 inhibitors.

| Compound | Target Domain | Assay Type | IC50 (nM) | Reference |

| (+)-JQ1 | BRD4(BD1) | AlphaScreen | 77 | |

| (+)-JQ1 | BRD4(BD2) | AlphaScreen | 33 | |

| PFI-1 | BRD4(BD1) | AlphaScreen | 220 | |

| I-BET762 | BET Bromodomains | Various | 32.5 - 42.5 | |

| This compound | TBD | TBD | TBD |

Experimental Protocols

Protocol 1: Biochemical BRD4 Inhibition Assay (AlphaScreen)

This protocol is adapted from commercially available BRD4 inhibitor screening assay kits and is designed to measure the direct binding of an inhibitor to the first bromodomain of BRD4 (BD1). The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.

Experimental Workflow:

Caption: Workflow for a BRD4 AlphaScreen assay.

Materials:

-

Purified GST-tagged BRD4(BD1) protein

-

Biotinylated histone H4 peptide (acetylated)

-

Test compound (e.g., this compound) dissolved in DMSO

-

AlphaScreen Glutathione Acceptor beads

-

AlphaScreen Streptavidin-conjugated Donor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well white microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of "this compound" in assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Mixture: In a 384-well plate, add the following in order:

-

5 µL of diluted test compound or vehicle (DMSO) control.

-

5 µL of a solution containing the biotinylated histone peptide.

-

5 µL of a solution containing the GST-tagged BRD4(BD1) protein.

-

-

Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

-

Bead Addition:

-

Add 5 µL of Glutathione Acceptor beads to each well.

-

Shortly after, add 5 µL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.

-

-

Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.

-

Data Acquisition: Read the plate on a microplate reader capable of detecting AlphaScreen signals (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis: The data is typically normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor like JQ1). The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based BRD4 Functional Assay (Cell Viability - MTT)

This protocol measures the effect of BRD4 inhibition on the proliferation and viability of a cancer cell line known to be dependent on BRD4 activity (e.g., a MYC-driven cancer cell line).

Experimental Workflow:

Caption: Workflow for a cell viability (MTT) assay.

Materials:

-

BRD4-dependent cancer cell line (e.g., Ty82, EJ, T24)

-

Complete cell culture medium

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance (optical density) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Optional Follow-up Assay: c-MYC Expression To confirm that the observed effect on cell viability is due to the inhibition of the BRD4 pathway, the expression level of the downstream target gene c-MYC can be measured. Cells are treated with the test compound at its IC50 concentration for a shorter period (e.g., 6-24 hours), after which RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to quantify c-MYC mRNA levels. A significant downregulation of c-MYC expression would support the on-target activity of the inhibitor.

Application Notes and Protocols for Cell-Based Assays to Evaluate BRD4 Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator that has emerged as a promising therapeutic target in various cancers and inflammatory diseases.[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones and other proteins.[1][3] This recognition facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby driving their expression.[4][5]

Notably, BRD4 is critically involved in the transcription of key oncogenes such as MYC, making it a compelling target for cancer therapy.[1][6] Small molecule inhibitors of BRD4 act by competitively binding to its bromodomains, thereby displacing it from chromatin and preventing the transcription of its target genes.[1][7] This leads to the suppression of oncogenic signaling pathways, resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.

These application notes provide an overview of key cell-based assays to assess the activity of BRD4 inhibitors, such as BRD4-Kinases-IN-3. Detailed protocols for these assays are provided to enable researchers to effectively evaluate the potency and mechanism of action of novel BRD4-targeting compounds.

BRD4 Signaling Pathway

BRD4 functions as a scaffold protein that connects chromatin marks to the transcriptional apparatus. The binding of BRD4's tandem bromodomains (BD1 and BD2) to acetylated lysines on histone tails is a critical step in this process. This interaction localizes BRD4 to specific genomic regions, where it recruits P-TEFb. P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation and the expression of target genes involved in cell proliferation, survival, and inflammation.

Data Presentation: In Vitro Activity of BRD4 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the well-characterized BRD4 inhibitor JQ1 in various cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| SKOV3 | Ovarian Cancer | Cell Viability | 1568 (for OPT-0139) | [8] |

| OVCAR3 | Ovarian Cancer | Cell Viability | 1823 (for OPT-0139) | [8] |

| MV4-11 | Acute Myeloid Leukemia | Cell Viability | 20 (for compound 34) | [9] |

| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | <100 (for compound 15) | [9] |

| C4-2B | Prostate Cancer | Cell Viability | 3230 (for compound 84) | [9] |

| LNCaP | Prostate Cancer | Cell Viability | 4510 (for compound 84) | [9] |

| 22Rv1 | Prostate Cancer | Cell Viability | 3890 (for compound 84) | [9] |

| Ty82 | NUT Midline Carcinoma | Cytotoxicity | ~500 (for HIT-A) | [10] |

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol describes a colorimetric assay for the determination of cell viability in response to treatment with a BRD4 inhibitor. The assay utilizes the water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a colored formazan (B1609692) product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

BRD4 inhibitor stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well clear flat-bottom microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[11]

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the BRD4 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

CCK-8 Addition and Incubation:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]

- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer [mdpi.com]

- 9. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Application Notes and Protocols for the Study of Dual BRD4-Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a compelling target in oncology and other diseases.[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that binds to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[1][4][5] Concurrently, various kinases are often dysregulated in cancer, driving cell proliferation and survival. The synergistic action of BRD4 and kinase inhibitors has shown promise in overcoming drug resistance and enhancing therapeutic efficacy.[1][2][4] This has led to the development of dual BRD4-kinase inhibitors, single molecules designed to simultaneously target both BRD4 and a specific oncogenic kinase.

This document provides detailed application notes and experimental protocols for the characterization of a representative dual BRD4-kinase inhibitor. For the purpose of these notes, we will focus on a hypothetical dual inhibitor, "Dual-BK-Inhibitor-X," which targets both BRD4 and Janus Kinase 2 (JAK2), a key player in myeloproliferative neoplasms.[1][4]

Mechanism of Action and Signaling Pathway

Dual-BK-Inhibitor-X is designed to competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains and the ATP-binding site of the JAK2 kinase. By inhibiting BRD4, the inhibitor displaces it from chromatin, leading to the transcriptional downregulation of target genes, including the proto-oncogene c-MYC.[1][4] The simultaneous inhibition of JAK2 blocks the JAK/STAT signaling pathway, which is constitutively active in many hematological malignancies and prevents the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of their target genes involved in cell proliferation and survival.

Quantitative Data

The following tables summarize the inhibitory activities of representative dual BRD4-kinase inhibitors against their respective targets.

Table 1: In Vitro Inhibitory Activity of a Representative Dual BRD4-JAK2 Inhibitor

| Target | Assay Type | IC50 (nM) | Reference Compound (JQ1) IC50 (nM) | Reference Compound (Ruxolitinib) IC50 (nM) |

| BRD4 (BD1) | AlphaScreen | 34 | 100 | >10,000 |

| JAK2 | Kinase Assay | 15 | >10,000 | 3 |

| FLT3 | Kinase Assay | 25 | >10,000 | >10,000 |

Data is hypothetical and based on reported values for similar dual inhibitors.[1]

Table 2: Cellular Activity of a Representative Dual BRD4-JAK2 Inhibitor

| Cell Line | Cancer Type | IC50 (µM) | JQ1 IC50 (µM) | Ruxolitinib IC50 (µM) |

| MM1.S | Multiple Myeloma | 0.07 | 0.1 | >10 |

| MV-4-11 | Acute Myeloid Leukemia | 0.15 | 0.2 | >10 |

Data is hypothetical and based on reported values for similar dual inhibitors.[1]

Experimental Protocols

Biochemical Kinase Inhibition Assay (JAK2)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of Dual-BK-Inhibitor-X against JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

Biotinylated peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Dual-BK-Inhibitor-X (serial dilutions)

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Dual-BK-Inhibitor-X in kinase reaction buffer.

-

In a reaction plate, add 5 µL of the inhibitor dilution.

-

Add 10 µL of a solution containing the JAK2 enzyme and the peptide substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution in kinase reaction buffer.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

-

Transfer 10 µL of the reaction mixture to a streptavidin-coated plate.

-

Incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind.

-

Wash the plate three times with phosphate-buffered saline (PBS).

-

Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Dual-BK-Inhibitor-X on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MM1.S, MV-4-11)

-

Complete cell culture medium

-

Dual-BK-Inhibitor-X (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with serial dilutions of Dual-BK-Inhibitor-X for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis for Target Engagement

This protocol assesses the effect of Dual-BK-Inhibitor-X on the expression and phosphorylation of target proteins.

Materials:

-

Cancer cell lines

-

Dual-BK-Inhibitor-X

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Treat cells with Dual-BK-Inhibitor-X at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines the occupancy of BRD4 at the promoter of a target gene (e.g., c-MYC) in the presence of Dual-BK-Inhibitor-X.

Materials:

-

Cancer cell lines

-

Dual-BK-Inhibitor-X

-

Formaldehyde (for crosslinking)

-

Glycine (to quench crosslinking)

-

Lysis and sonication buffers

-

Anti-BRD4 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the c-MYC promoter

-

qPCR instrument and reagents

Procedure:

-

Treat cells with Dual-BK-Inhibitor-X or vehicle control.

-

Crosslink proteins to DNA with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Incubate the sheared chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the crosslinks.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA.

-

Perform qPCR using primers specific for the c-MYC promoter to quantify the amount of immunoprecipitated DNA.

-

Calculate the enrichment of BRD4 at the target promoter relative to the IgG control and input DNA.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of dual BRD4-kinase inhibitors. By employing these methodologies, researchers can effectively characterize the biochemical and cellular activities of these novel compounds, providing crucial data to support their further development as potential therapeutic agents. The synergistic targeting of both epigenetic and kinase signaling pathways represents a promising strategy in the ongoing effort to develop more effective cancer therapies.

References

- 1. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Dual BRD4-Kinase Inhibitors Based on Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRD4 - Wikipedia [en.wikipedia.org]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

Preparing BRD4-Kinases-IN-3 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4-Kinases-IN-3 is a potent and selective dual inhibitor targeting Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription, including key oncogenes like MYC. PLK1 is a serine/threonine kinase that is a critical regulator of multiple stages of mitosis. The simultaneous inhibition of these two targets has shown synergistic anti-tumor effects in various cancer models, making this compound and similar dual inhibitors promising therapeutic candidates.

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with data on its activity and methods to assess its cellular effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and other relevant dual BRD4/PLK1 inhibitors.

Table 1: Inhibitory Activity of PLK1/BRD4-IN-3 [1][2]

| Target | IC50 (µM) |

| BRD4-BD1 | 0.059 |

| PLK1 | 0.127 |

| BRDT-BD1 | 0.245 |

Table 2: Inhibitory Activity of Other Dual BRD4/PLK1 Inhibitors

| Compound | Target | IC50 / Ki (nM) | Reference |

| PLK1/BRD4-IN-2 | BRD4-BD1 | 28 | [3] |

| PLK1 | 40 | [3] | |

| BI-2536 | BRD4 | 25 | [4] |

| PLK1 | <1 | [4] | |

| UMB103 | IC50 in IMR5 cells | 10 (approx.) | [5] |

| UMB160 | IC50 in IMR5 cells | 10 (approx.) | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions